molecular formula C24H17NO2 B12897265 2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine CAS No. 92628-95-0

2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine

Katalognummer: B12897265
CAS-Nummer: 92628-95-0
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: ZLZWLXXHGKTNLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(furan-2-yl)-4,4-diphenyl-4H-benzo[d][1,3]oxazine is a heterocyclic compound that features a furan ring fused with a benzoxazine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-4,4-diphenyl-4H-benzo[d][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with benzophenone in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(furan-2-yl)-4,4-diphenyl-4H-benzo[d][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted benzoxazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(furan-2-yl)-4,4-diphenyl-4H-benzo[d][1,3]oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its biological activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(furan-2-yl)-4,4-diphenyl-4H-benzo[d][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the function of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(furan-2-yl)-4H-benzo[d][1,3]oxazine
  • 4,4-diphenyl-4H-benzo[d][1,3]oxazine
  • 2-(furan-2-yl)-4,4-diphenyl-4H-pyran

Uniqueness

2-(furan-2-yl)-4,4-diphenyl-4H-benzo[d][1,3]oxazine is unique due to the presence of both furan and benzoxazine rings, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for a wide range of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Eigenschaften

CAS-Nummer

92628-95-0

Molekularformel

C24H17NO2

Molekulargewicht

351.4 g/mol

IUPAC-Name

2-(furan-2-yl)-4,4-diphenyl-3,1-benzoxazine

InChI

InChI=1S/C24H17NO2/c1-3-10-18(11-4-1)24(19-12-5-2-6-13-19)20-14-7-8-15-21(20)25-23(27-24)22-16-9-17-26-22/h1-17H

InChI-Schlüssel

ZLZWLXXHGKTNLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C4=CC=CO4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.